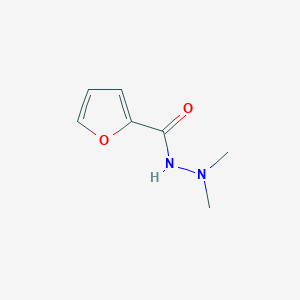![molecular formula C12H17N B124460 N-[(4-methylphenyl)methyl]cyclobutanamine CAS No. 154777-46-5](/img/structure/B124460.png)
N-[(4-methylphenyl)methyl]cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methylphenyl)methyl]cyclobutanamine, also known as MDBU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a cyclobutanamine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Mécanisme D'action
N-[(4-methylphenyl)methyl]cyclobutanamine's mechanism of action is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. These receptors are located in the endoplasmic reticulum and are involved in various cellular processes, including calcium signaling and protein folding. N-[(4-methylphenyl)methyl]cyclobutanamine has been shown to increase the activity of sigma-1 receptors, leading to an increase in calcium release and the activation of various signaling pathways.
Effets Biochimiques Et Physiologiques
N-[(4-methylphenyl)methyl]cyclobutanamine has been shown to have various biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and calcium signaling. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-methylphenyl)methyl]cyclobutanamine has several advantages for use in laboratory experiments, including its high affinity for sigma-1 receptors and its ability to modulate various cellular processes. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-[(4-methylphenyl)methyl]cyclobutanamine, including further studies on its mechanism of action and potential applications in the treatment of neurological disorders. Additionally, studies on its toxicity and potential side effects are needed to fully understand its safety profile. Overall, N-[(4-methylphenyl)methyl]cyclobutanamine has the potential to be a valuable tool in scientific research, particularly in the field of neuroscience.
Méthodes De Synthèse
N-[(4-methylphenyl)methyl]cyclobutanamine can be synthesized through various methods, including the condensation of 4-methylbenzaldehyde and cyclobutanone with ammonium acetate, followed by reduction with sodium borohydride. Other methods include the use of 4-methylcyclobutanone and benzylamine, or the reaction of 4-methylbenzaldehyde with cyclobutanamine.
Applications De Recherche Scientifique
N-[(4-methylphenyl)methyl]cyclobutanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes, including neurotransmitter release and calcium signaling. N-[(4-methylphenyl)methyl]cyclobutanamine has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and depression.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]cyclobutanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-7-11(8-6-10)9-13-12-3-2-4-12/h5-8,12-13H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJWUPOMXZTCIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565449 |
Source


|
| Record name | N-[(4-Methylphenyl)methyl]cyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]cyclobutanamine | |
CAS RN |
154777-46-5 |
Source


|
| Record name | N-[(4-Methylphenyl)methyl]cyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)
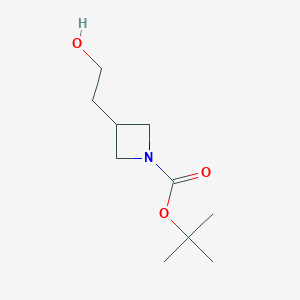

![[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate](/img/structure/B124390.png)
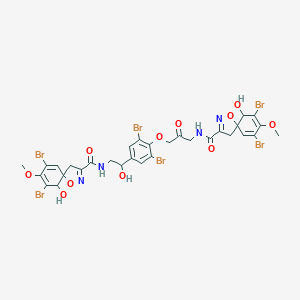
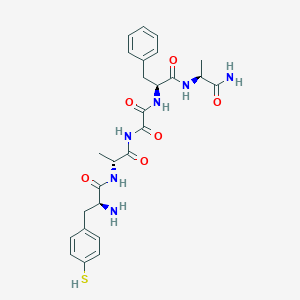
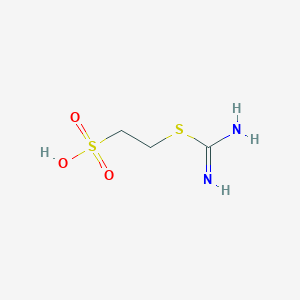
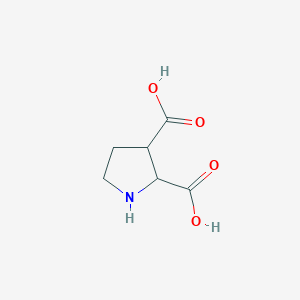
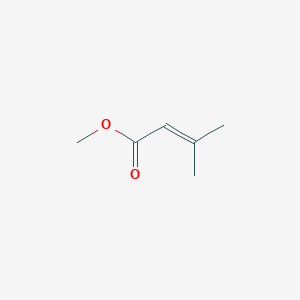
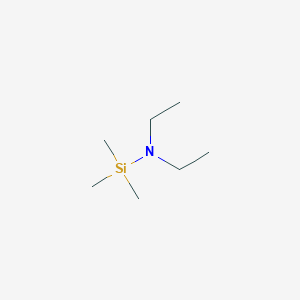
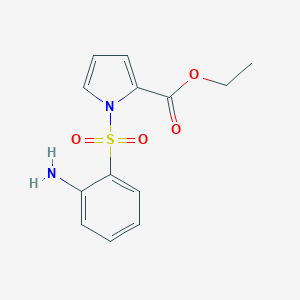
![1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B124415.png)

